Pentafluorobenzyl methacrylate

説明

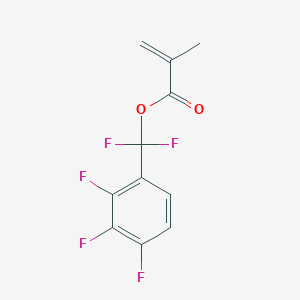

Structure

2D Structure

特性

IUPAC Name |

[difluoro-(2,3,4-trifluorophenyl)methyl] 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5O2/c1-5(2)10(17)18-11(15,16)6-3-4-7(12)9(14)8(6)13/h3-4H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOVZNUXIBOBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C1=C(C(=C(C=C1)F)F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594091 | |

| Record name | Difluoro(2,3,4-trifluorophenyl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114859-23-3 | |

| Record name | Difluoro(2,3,4-trifluorophenyl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentafluorobenzyl Methacrylate Monomer and Its Polymers

The synthesis of both the pentafluorobenzyl methacrylate (B99206) monomer and its subsequent polymers involves specific and controlled chemical processes. These methods are foundational for the development of functional polymeric materials.

Pentafluorobenzyl Methacrylate Monomer Synthesis Pathways

Established Synthetic Routes The primary and most straightforward method for synthesizing the this compound (PFBMA) monomer is through direct esterification. researchgate.net This established route involves the reaction of methacryloyl chloride with pentafluorobenzyl alcohol. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct, and in a suitable solvent like dichloromethane. This method is valued for its simplicity and efficiency in producing the desired monomer.

Another related and widely used monomer, pentafluorophenyl methacrylate (PFMA), is also synthesized via a similar esterification process, reacting pentafluorophenol (B44920) with methacryloyl chloride. nih.govacs.org The synthesis of these monomers is a critical first step, as they serve as the building blocks for creating reactive polymers.

Multicomponent Reaction Approaches for Analogous Fluorinated Methacrylates While direct esterification is common, multicomponent reactions (MCRs) have emerged as powerful tools for synthesizing a variety of functional monomers, including fluorinated methacrylates. researchgate.net The Passerini reaction, a well-known MCR, has been utilized to create a range of (meth)acrylic pentafluorophenyl (PFP) monomers. researchgate.net MCRs are advantageous as they allow for the assembly of complex molecules from three or more starting materials in a single step, which can increase efficiency and allow for diverse molecular structures. acs.org These approaches offer alternative pathways to monomers that may be difficult to synthesize through traditional methods and are particularly useful for creating libraries of functional monomers for various applications. researchgate.netacs.org

Controlled Radical Polymerization of this compound

The polymerization of PFBMA is often achieved through controlled radical polymerization techniques to produce polymers with well-defined molecular weights and low dispersity. Among these techniques, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is prominently featured in the literature for its versatility and effectiveness with methacrylate monomers. researchgate.netrsc.orgepfl.ch

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of Poly(this compound)

RAFT polymerization is a highly effective method for producing poly(this compound) (pPFBMA) and its analogue, poly(pentafluorophenyl methacrylate) (pPFMA), with controlled characteristics. rsc.orgresearchgate.net This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is crucial for many advanced applications. researchgate.net The process involves a conventional radical initiator and a RAFT agent, also known as a chain transfer agent (CTA), which mediates the polymerization. mdpi.com

Mechanistic Investigations and Kinetic Studies

Kinetic studies of the RAFT polymerization of the analogous pentafluorophenyl methacrylate (PFMA) have provided significant mechanistic insights. These investigations often employ techniques such as 19F Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) to monitor the reaction progress. acs.orgresearchgate.net

Research has shown that the polymerization of PFMA can proceed through a hybrid free-radical RAFT mechanism, particularly in the early stages. acs.org Kinetic analyses have been performed using initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN) in solvents such as dioxane. nih.govacs.org For instance, polymerizations carried out at 75 °C showed that experimental molecular weights could be higher than theoretical values at low monomer conversion, which is indicative of the hybrid mechanism. acs.org As the polymerization progresses and the CTA is consumed, the process shifts towards a more ideal RAFT mechanism, with experimental molecular weights aligning more closely with theoretical predictions. acs.org 19F NMR is particularly useful as it allows for direct monitoring of the consumption of the fluorinated monomer and the RAFT agent. nih.govacs.org

Optimization of Chain Transfer Agent Architectures and Efficacy

The choice of the Chain Transfer Agent (CTA) is critical for the success of RAFT polymerization, influencing the control over molecular weight, dispersity, and reaction rate. For the polymerization of activated methacrylates like PFMA, dithiobenzoates are commonly used CTAs. nih.govresearchgate.net

Studies have compared the efficacy of different CTAs. For example, 4-cyanopentanoic acid dithiobenzoate has been found to be a more effective CTA for the RAFT polymerization of PFMA compared to cumyl dithiobenzoate. nih.govacs.orgresearchgate.net This enhanced effectiveness has led to its extensive use in synthesizing pPFMA. acs.orgresearchgate.net

Furthermore, research has focused on designing novel CTAs to enhance performance and introduce additional functionalities. Fluorinated CTAs have been developed, which not only effectively mediate the polymerization but also provide a "fluorine label" at the chain end. nih.govacs.org This is advantageous for analytical purposes, such as using 19F NMR to assess the fidelity of the end-groups. nih.govacs.org It was found that the introduction of one or two fluorine labels into the CTA structure did not significantly impact the polymerization behavior compared to the standard, non-fluorinated 4-cyanopentanoic acid dithiobenzoate. nih.govacs.org

Below is a table summarizing typical conditions and results for the RAFT polymerization of PFMA with different CTAs.

| CTA | [M]₀ (M) | [CTA]₀:[I]₀ | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| Cumyl dithiobenzoate | ~2 | 8:1 | 90 | - | up to 10,000 | < 1.2 |

| 4-Cyanopentanoic acid dithiobenzoate | ~2 | 8:1 | 90 | - | up to 17,000 | < 1.2 |

| Fluorinated CTA (F-CTA-1) | 1.8 | 10:1 | 75 | up to 42 | - | - |

| Fluorinated CTA (F-CTA-2) | 1.8 | 10:1 | 75 | - | - | ~1.2 |

This table is a representation of data found in the cited literature. nih.govacs.orgresearchgate.net Mₙ represents the number-average molecular weight, and Đ is the dispersity index.

Impact of Reaction Parameters on Polymerization Control and Yield

In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a detailed investigation into the polymerization of PFMA highlights the importance of temperature and the ratio of monomer to Chain Transfer Agent ([M]₀:[CTA]₀). nih.gov For instance, RAFT polymerizations of PFMA are commonly conducted in dioxane at temperatures between 65–75 °C. nih.govacs.org A study utilizing 2,2′-azobis(2-methylpropionitrile) (AIBN) as the initiator at 75 °C with a monomer concentration of 1.8 M and a [CTA]₀:[I]₀ ratio of 10 demonstrated the kinetics of a controlled polymerization. acs.org The choice of CTA is also paramount; 4-cyanopentanoic acid dithiobenzoate has been shown to be a more effective CTA for PFMA polymerization compared to cumyl dithiobenzoate. nih.govacs.org The introduction of electron-withdrawing groups on the CTA can increase its activity, leading to narrower molecular-weight distributions. nih.govacs.org

The following table summarizes typical reaction parameters for the RAFT polymerization of pentafluorophenyl methacrylate (PFMA), which serve as a valuable reference for PFBMA.

| Parameter | Value/Condition | Impact | Source |

| Solvent | Dioxane | Standard solvent for PFMA RAFT polymerization. | nih.govacs.org |

| Temperature | 65–90 °C | Affects polymerization rate and initiator decomposition. | nih.govacs.org |

| [M]₀ | ~1.8 - 2.0 M | Influences polymerization kinetics and viscosity. | nih.govacs.org |

| [M]₀:[CTA]₀ Ratio | 50 - 200 | Primarily determines the target degree of polymerization. | nih.govacs.org |

| [CTA]₀:[I]₀ Ratio | 8 - 10 | Affects the number of initiated chains and overall control. | nih.govacs.org |

Atom Transfer Radical Polymerization (ATRP) and Related Controlled Polymerizations

Atom Transfer Radical Polymerization (ATRP) stands as a robust method for synthesizing well-defined polymers, and its application to active ester monomers like pentafluorophenyl methacrylate (PFMA) provides a pathway to highly functionalized materials. nih.govsigmaaldrich.com While less documented for PFBMA specifically, the ATRP of the structurally similar PFMA offers significant insights. In a typical ATRP of PFMA, a catalyst system such as copper(I) bromide (CuBr) with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand is employed. acs.org The polymerization can be conducted in bulk at 70 °C, and has been shown to be very rapid. acs.org The use of copper(I) chloride (CuCl) as the catalyst can result in better control over the molecular weight and a narrower polydispersity index. acs.org

An alternative method, Cu(0)-mediated reversible deactivation radical polymerization (RDRP), has also been successfully applied to the synthesis of poly(pentafluorophenyl methacrylate). dntb.gov.ua This technique provides another avenue for achieving controlled polymerization of these reactive monomers.

The table below details representative conditions for the ATRP of PFMA.

| Component | Substance/Condition | Role | Source |

| Monomer | Pentafluorophenyl Methacrylate (PFMA) | Building block of the polymer. | acs.org |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Starts the polymerization chain. | acs.org |

| Catalyst | Copper(I) Bromide (CuBr) or Copper(I) Chloride (CuCl) | Mediates the atom transfer process. | acs.org |

| Ligand | PMDETA | Solubilizes and activates the copper catalyst. | acs.org |

| Temperature | 70 °C | Controls the rate of polymerization. | acs.org |

Beyond ATRP, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the most extensively studied controlled radical polymerization technique for PFMA and PFBMA. researchgate.netacs.org RAFT polymerization of PFBMA has been used to prepare well-defined homopolymers with degrees of polymerization ranging from 28 to 132 and low dispersity values (Đ ≤ 1.29). acs.org This control allows for the synthesis of polymers with predictable molecular weights and narrow distributions, which are essential for advanced applications.

Free Radical Polymerization of this compound (as a Comparative Context)

Conventional free radical polymerization offers a simpler, often faster route to polymer synthesis compared to controlled radical techniques. For methacrylates, this process is typically initiated by the thermal decomposition of an initiator like 2,2'-azoisobutyronitrile (AIBN). researchgate.net While specific studies focusing solely on the free radical polymerization of PFBMA are less common in recent literature, which favors controlled methods, the general principles are well-understood.

In a typical free radical polymerization, the lack of a mediating agent (like a CTA in RAFT or a catalyst complex in ATRP) means there is little to no control over the growth of individual polymer chains. This results in polymers with broad molecular weight distributions (high dispersity) and limited control over the final molecular weight. Research on the free radical polymerizability of various methacrylates in supercritical CO₂ has shown that monomer structure, particularly the presence of electron-withdrawing groups like trifluoromethyl (-CF₃), can significantly impact polymerizability. mdpi.com The electron distribution in the carbon-carbon double bond plays a key role in the propensity for chain propagation. mdpi.com While PFBMA can be polymerized via free radical methods, the resulting polymers lack the precise architecture and narrow dispersity achievable with techniques like ATRP and RAFT, making them less suitable for applications requiring high degrees of structural definition.

Polymerization-Induced Self-Assembly (PISA) with this compound as a Core-Forming Monomer

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and efficient one-pot strategy for the synthesis of block copolymer nano-objects at high concentrations. rsc.orgnih.gov In a typical PISA process, a soluble polymer block (a macro-chain transfer agent or macroinitiator) is chain-extended with a second monomer that, upon polymerization, becomes insoluble in the chosen solvent. nih.gov This growing insolubility drives the in-situ self-assembly of the amphiphilic block copolymers into various morphologies, such as spheres, worms, or vesicles. nih.govmdpi.com

This compound (PFBMA) has been successfully utilized as a core-forming monomer in PISA formulations, particularly in ethanolic Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerizations. nih.govucl.ac.ukresearchgate.net In these systems, a soluble macromolecular chain transfer agent, such as poly[poly(ethylene glycol) methyl ether methacrylate] (pPEGMA), is chain-extended with PFBMA. nih.govucl.ac.uk The resulting poly(this compound) (pPFBMA) block is insoluble in ethanol (B145695), triggering self-assembly into pPEGMA-pPFBMA nano-objects. nih.govrsc.org This approach allows for the creation of well-defined core-shell nanoparticles where the reactive pPFBMA core is shielded by the soluble stabilizer shell. researchgate.net

Design Principles for Poly(this compound)-Based Nano-Objects

The rational design of PISA formulations is critical to achieving predictable and well-defined nano-objects. Several key parameters are manipulated to control the final particle morphology and properties.

Degree of Polymerization (DP) of the Core-Forming Block: The target DP of the insoluble pPFBMA block is one of the most influential parameters. mdpi.com Systematically increasing the DP of the core-forming block, while keeping the stabilizer block length constant, typically induces morphological transitions from spheres to worms and finally to vesicles. rsc.org

Stabilizer Block: The length and chemical nature of the soluble stabilizer block (macro-CTA) are crucial. The stabilizer's DP influences the final morphology of the diblock copolymer nanoparticles. aston.ac.uk For PFBMA-based systems, pPEGMA is a common choice for the stabilizer block in alcoholic PISA. nih.gov

Solvent Choice: The solvent must be a good solvent for the macro-CTA and the monomer, but a non-solvent for the core-forming polymer block. aston.ac.uk Ethanol is a frequently used solvent for the RAFT dispersion polymerization of PFBMA. nih.govrsc.org The choice of solvent can significantly impact chain mobility and the final morphology. nih.govaston.ac.uk

Copolymer Concentration: The total solids content of the polymerization is another important factor that can influence the final morphology obtained in a PISA synthesis. researchgate.net

A study on the photo-PISA of the related pentafluorophenyl methacrylate (PFMA) in DMSO found that varying the DP of the core-forming PFMA block resulted only in the formation of uniform spheres, highlighting that the interplay of monomer, solvent, and polymerization conditions dictates the accessible morphologies. nih.govzenodo.org

Morphological Control in PISA Formulations

Achieving precise control over the morphology of nano-objects (spheres, worms, or vesicles) is a primary goal in PISA. For PFBMA-based systems, this control is realized by manipulating the design principles outlined above.

Studies have demonstrated that chain-extending pPEGMA macro-CTAs with PFBMA in ethanol can produce the full spectrum of morphologies: spheres, worms, and vesicles, including mixed phases. nih.govucl.ac.ukresearchgate.net Worm-like micelles can form gels that exhibit thermo-reversible behavior, transitioning to spheres upon heating. nih.govucl.ac.uk

A powerful strategy for influencing morphology, even after synthesis, involves the chemical modification of the reactive core. The pPFBMA core is particularly amenable to post-synthesis modification via thiol-para-fluoro substitution reactions. rsc.org It has been shown that such modifications can induce order-order transitions, for example, transforming spherical nano-objects into worms. rsc.orgresearchgate.net The key driver for this morphological change was identified as the change in core solvophobicity resulting from the chemical modification, rather than simply the mass increase of the core block. rsc.orgresearchgate.net This post-polymerization control adds another layer of versatility to the PFBMA PISA platform.

The table below summarizes the morphologies achieved in PISA formulations using PFBMA or the related PFMA as the core-forming monomer.

| Stabilizer Block | Core-Forming Monomer | Solvent | Resulting Morphologies | Source |

| pPEGMA | PFBMA | Ethanol | Spheres, Worms, Vesicles | nih.govucl.ac.uk |

| pPEGMA | PFMA | DMSO | Spheres (with textured surfaces) | nih.govzenodo.org |

| p(N,N-dimethylacrylamide) | Styrene / N-phenylmaleimide | Ethanol / MEK | Spheres, Worms, Vesicles (Oligolamellar) | nih.gov |

Advanced Post Polymerization Modification Strategies of Poly Pentafluorobenzyl Methacrylate

Sequential and Orthogonal Post-Polymerization Modifications of Poly(Pentafluorobenzyl Methacrylate) Architectures

The selective reactivity of the pentafluorobenzyl group opens up avenues for creating complex and multifunctional polymer architectures through sequential and orthogonal modification strategies. These approaches allow for the introduction of multiple, distinct functionalities onto the same polymer backbone in a controlled manner.

The ability to perform sequential modifications on pPFBMA-based polymers allows for the construction of intricate and highly functional materials. A common strategy involves the initial partial modification of the pentafluorobenzyl groups with one nucleophile, followed by a subsequent reaction to modify the remaining reactive sites with a different nucleophile.

For example, a related polymer, poly(pentafluorophenyl acrylate) (PPFPA), can be first modified with 1-amino-2-propanol to yield an amphiphilic copolymer. rsc.org The remaining pentafluorophenyl ester groups can then be reacted with a different amine, such as 1-(3-aminopropyl)imidazole, to introduce pH-responsive moieties, resulting in the formation of smart nanocarriers for drug delivery applications. rsc.org This sequential approach allows for the precise tuning of the polymer's properties by controlling the ratio of the different functional groups.

Another powerful multistep strategy involves a tandem "ester-amide/thiol-ene" modification. In this approach, poly(pentafluorophenyl methacrylate) is first reacted with allylamine, which displaces the active ester to introduce pendant alkene groups. nih.gov These alkene groups can then be further functionalized via a thiol-ene reaction with a thiol-terminated molecule, such as a peptide, to create well-defined polymer-peptide conjugates. nih.gov This method provides a pathway to complex biomaterials that would be difficult to synthesize through direct polymerization of functional monomers.

In addition to side-chain modification, the chain ends of pPFBMA and related polymers can be engineered for orthogonal functionalization, which is particularly valuable for the synthesis of well-defined polymer conjugates. When these polymers are synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the resulting chain-transfer agent (CTA) end-group can be manipulated independently of the side chains.

For instance, the RAFT end-group on poly(pentafluorophenyl methacrylate) can be cleaved during post-polymerization modification with amines to generate a thiol end-group. researchgate.net This thiol provides a reactive handle for subsequent orthogonal conjugation reactions, such as thiol-ene or thiol-disulfide exchange, allowing for the attachment of specific molecules to the polymer terminus.

Furthermore, the synthesis of pPFBMA can be initiated with specifically designed fluorinated chain-transfer agents. nih.gov This approach introduces a stable fluorine label at the chain end, which can be used for analytical purposes or as a unique reactive site for further modification, distinct from the reactivity of the pentafluorobenzyl side chains. nih.govacs.org This strategy enables the creation of precisely defined block copolymers or polymer-protein conjugates where the conjugation site is exclusively at the chain end. digitellinc.com

The table below outlines the opportunities for orthogonal chain-end modification of pPFBMA-based polymers.

| Polymerization Method | Chain-End Functionality | Post-Polymerization Modification Strategy | Resulting Conjugate Type |

| RAFT Polymerization | Dithioester/Trithiocarbonate | Aminolysis/Thiolysis | Thiol-terminated polymer for further conjugation. researchgate.net |

| RAFT Polymerization | Fluorinated CTA | N/A (for labeling) or specific reaction with the fluorine tag | End-labeled polymer for tracking or specific end-point attachment. nih.govacs.org |

Architectural Design and Structural Characterization of Poly Pentafluorobenzyl Methacrylate and Its Copolymers

Homopolymer Structures and Chain Microstructure

The synthesis of well-defined pPFBMA homopolymers has been successfully achieved, primarily through controlled radical polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a particularly effective method, enabling the production of homopolymers with controlled degrees of polymerization and narrow molecular weight distributions (dispersity, Đ ≤ 1.29) acs.orgsurrey.ac.uksemanticscholar.org. These characteristics are essential for establishing clear structure-property relationships.

A series of well-defined poly(2,3,4,5,6-pentafluorobenzyl methacrylate) (pPFBMA) homopolymers have been prepared with varying degrees of polymerization, for instance, from 28 to 132 acs.orgsurrey.ac.uksemanticscholar.org. The resulting polymers are typically soluble in a wide range of common organic solvents, a property that facilitates their characterization and subsequent modification acs.orgsurrey.ac.uksemanticscholar.org.

| Degree of Polymerization (DP) | Dispersity (Đ) | Solubility |

|---|---|---|

| 28 - 132 | ≤ 1.29 | Soluble in most organic solvents |

The tacticity, or the stereochemical arrangement of the pendant groups along the polymer backbone, is a fundamental aspect of the chain microstructure that significantly influences the physical and chemical properties of the polymer. For pPFBMA synthesized via RAFT polymerization, analysis of its microstructure has revealed predominantly atactic characteristics acs.orgsurrey.ac.uksemanticscholar.org.

The atactic nature of pPFBMA is evidenced by nuclear magnetic resonance (NMR) spectroscopy. Both ¹H and ¹⁹F NMR spectra of these polymers show signals that are indicative of triad (B1167595) tacticity, which is a characteristic feature of a random distribution of stereocenters along the polymer chain acs.orgsurrey.ac.uksemanticscholar.org. This lack of stereoregularity means that the pentafluorobenzyl groups are randomly oriented on either side of the polymer backbone.

Copolymer Synthesis and Compositional Control

While the synthesis of pPFBMA homopolymers is well-documented, the preparation of copolymers incorporating pentafluorobenzyl methacrylate (B99206) with other monomers to create specific architectures like linear diblock, statistical, and gradient copolymers is not extensively reported in the currently available scientific literature. The inherent reactivity of the pentafluorobenzyl group, particularly the para-fluorine atom, towards nucleophilic substitution, makes pPFBMA an interesting platform for post-polymerization modification rather than direct copolymerization in some contexts acs.orgsurrey.ac.uk.

There is limited specific information available in the scientific literature on the direct synthesis of linear diblock copolymers containing a poly(pentafluorobenzyl methacrylate) block.

Similarly, detailed studies on the synthesis and compositional control of statistical and gradient copolymers of this compound are not widely available in the current body of scientific literature.

Poly(this compound) Brushes and Thin Film Architectures

The fabrication of polymer brushes and thin films from poly(this compound) is an area where specific research findings are not extensively documented. Polymer brushes, which consist of polymer chains tethered at one end to a surface, and thin films are important for modifying surface properties. While techniques for creating polymer brushes from other methacrylates are well-established, specific studies detailing the synthesis and characterization of pPFBMA brushes and thin films are limited.

Characterization of Poly(this compound) Nanoparticles and Nanostructures

The self-assembly of block copolymers into various nanostructures is a cornerstone of polymer nanotechnology. However, in the case of poly(this compound), there is a scarcity of specific research on the formation and characterization of its nanoparticles and nanostructures. While the synthesis of nanoparticles from other fluorinated methacrylates has been explored, dedicated studies on the self-assembly and characterization of pPFBMA-based nanostructures are not readily found in the literature. The reactive nature of the pPFBMA homopolymer suggests its potential use as a precursor for creating functional nanostructures through post-polymerization modification acs.org.

Spectroscopic Analysis of Polymer Structure and End-Group Fidelity

Spectroscopic methods are fundamental in confirming the successful polymerization of this compound and ensuring the structural fidelity of the resulting polymer, including the integrity of polymer chain-ends, which is crucial for block copolymers and post-polymerization modifications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pPFBMA. Through ¹H, ¹³C, and ¹⁹F NMR, it is possible to confirm the polymer's identity, tacticity, and the success of polymerization by observing the disappearance of monomer signals and the appearance of polymer signals.

¹H NMR: The proton NMR spectrum of pPFBMA shows broad resonances characteristic of a polymer backbone. Key signals include those for the benzylic methylene (B1212753) protons (–OCH₂–) which typically appear around 5.0-5.1 ppm. d-nb.info The signals corresponding to the methacrylate backbone, specifically the α-methyl protons and the methylene protons, are also present in the upfield region of the spectrum. The disappearance of the sharp vinyl proton signals of the monomer is a primary indicator of successful polymerization.

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the polymer structure, showing characteristic signals for the carbonyl carbon of the ester group, the carbons of the pentafluorophenyl ring (with complex splitting patterns due to C-F coupling), the benzylic carbon, and the carbons of the polymethacrylate (B1205211) backbone. researchgate.net

¹⁹F NMR: Due to the five fluorine atoms on the pendent benzyl (B1604629) group, ¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing pPFBMA. acs.org The spectrum of the polymer displays three distinct, broad signals corresponding to the ortho-, para-, and meta-fluorine atoms of the pentafluorobenzyl group. d-nb.info These signals are found at approximately -144 ppm (ortho-F), -154 ppm (para-F), and -162 ppm (meta-F). d-nb.info ¹⁹F NMR is particularly useful for monitoring the kinetics of polymerization, as the chemical shifts of the fluorine atoms in the monomer are distinct from those in the polymer. acs.org This allows for a straightforward calculation of monomer conversion over time. Furthermore, when using fluorinated chain transfer agents in controlled radical polymerization techniques like RAFT, ¹⁹F NMR can be used to assess the fidelity of polymer end-groups. acs.org Studies have shown that pPFBMA samples are often atactic, with evidence of triad tacticity observable in both ¹H and ¹⁹F NMR spectra. researchgate.netsurrey.ac.uksemanticscholar.org

Table 1: Characteristic NMR Chemical Shifts (δ) for this compound and its Polymer

| Nucleus | Monomer (ppm) | Polymer (pPFBMA) (ppm) | Assignment |

|---|---|---|---|

| ¹⁹F | -140 to -144 | ~ -144 | ortho-Fluorines |

| -151 to -155 | ~ -154 | para-Fluorine | |

| -160 to -167 | ~ -162 | meta-Fluorines | |

| ¹H | ~5.0 | ~5.0-5.1 | -OCH₂- (Benzylic) |

| ~1.9 | ~0.8-2.0 | -CH₃ and -CH₂- (Backbone) | |

| ¹³C | Not specified | Not specified | C=O, C-F, Backbone C |

Note: Polymer chemical shifts are approximate and appear as broad signals. Data compiled from multiple sources. d-nb.inforesearchgate.netacs.org

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information to NMR for confirming the structure of pPFBMA.

FTIR Spectroscopy: The FTIR spectrum of pPFBMA is characterized by several strong absorption bands that correspond to its key functional groups. A prominent band is observed for the carbonyl (C=O) stretching of the ester group, typically around 1730-1740 cm⁻¹. Another strong band, characteristic of the aromatic C₆F₅ group, appears near 1500-1520 cm⁻¹. d-nb.info Additional sharp signals from the C-O ester linkage are also present. d-nb.info FTIR is also a valuable tool for monitoring polymerization; the disappearance of the C=C vinyl stretching band at approximately 1640 cm⁻¹ from the monomer spectrum confirms its conversion to the saturated polymer backbone. nih.gov

Raman Spectroscopy: Raman spectroscopy can also be used to identify pPFBMA and monitor its formation. Similar to FTIR, the technique is sensitive to the C=O and C=C stretching vibrations. nih.gov It is particularly useful for analyzing polymerization reactions in aqueous media due to the low Raman scattering of water. acs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. vot.pl For pPFBMA films, XPS is ideal for verifying the presence and chemical environment of fluorine, carbon, and oxygen.

An XPS survey scan of a pPFBMA film would show distinct peaks for F 1s, O 1s, and C 1s. High-resolution scans of these regions provide detailed chemical information:

C 1s Spectrum: The high-resolution C 1s spectrum is complex and can be deconvoluted into several components representing the different carbon environments: the hydrocarbon polymer backbone (C-C/C-H), the carbon singly bonded to oxygen (C-O), the carbonyl carbon (O=C-O), the benzylic carbon, and the carbons of the pentafluorophenyl ring (C-F), which are shifted to higher binding energies.

F 1s Spectrum: A single, strong peak in the F 1s region confirms the high concentration of fluorine at the surface, a key feature of this polymer.

O 1s Spectrum: The O 1s spectrum can be resolved into two peaks corresponding to the two different oxygen environments in the ester group (C=O and C-O).

XPS is crucial for analyzing surface modifications, confirming the purity of polymer films, and studying the surface segregation of the fluorine-rich side chains, which is expected to create a low-energy, hydrophobic surface. researchgate.netdesy.de

Chromatographic and Thermal Analysis of Polymer Dispersity and Molecular Weight

Beyond structural confirmation, understanding the macroscopic properties of pPFBMA, such as molecular weight, its distribution, and thermal behavior, is critical for material design and application.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. lcms.cz This technique separates polymer chains based on their hydrodynamic volume in solution. For pPFBMA, SEC analysis is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ), which is a measure of the breadth of the molecular weight distribution.

Using controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, it is possible to synthesize pPFBMA with well-defined molecular weights and low dispersity. researchgate.netsurrey.ac.uk Research has demonstrated the successful synthesis of a series of pPFBMA homopolymers with degrees of polymerization ranging from 28 to 132, all exhibiting low dispersity values (Đ ≤ 1.29). researchgate.netsurrey.ac.uksemanticscholar.org Such low values indicate a high degree of control over the polymerization process, resulting in a polymer population with chains of similar length. Typical SEC analysis is performed using tetrahydrofuran (B95107) (THF) as the eluent and calibrated against polystyrene standards. tainstruments.com

Table 2: Representative Molecular Weight Data for RAFT-Synthesized pPFBMA

| Degree of Polymerization | Dispersity (Đ) | Analysis Technique |

|---|---|---|

| 28 - 132 | ≤ 1.29 | SEC/GPC |

Data from studies utilizing RAFT polymerization. researchgate.netsurrey.ac.uksemanticscholar.org

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. hu-berlin.de It is used to determine the thermal transitions of a polymer, most notably the glass transition temperature (T₉). The T₉ is a critical parameter that defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.com

For poly(this compound), DSC analysis reveals a glass transition temperature (T₉) of 65 °C . d-nb.info This value is significantly higher than that of its non-fluorinated analogue, poly(benzyl methacrylate), and reflects the increased stiffness and steric hindrance imparted by the bulky, electron-withdrawing pentafluorobenzyl side groups. This property is important for applications where dimensional stability at elevated temperatures is required. tainstruments.com

Applications of Functionalized Poly Pentafluorobenzyl Methacrylate Materials

Development of Advanced Responsive Polymer Systems

The ability to readily modify the side chains of pPFBMA has facilitated the design of "smart" polymers that can respond to specific environmental stimuli. These responses can manifest as changes in solubility, conformation, or assembly, making them suitable for a variety of applications.

pH-Responsive Poly(Pentafluorobenzyl Methacrylate) Derivatives

The introduction of ionizable groups onto the pPFBMA backbone imparts pH-responsiveness. Through post-polymerization modification, amines or other pH-sensitive molecules can be conjugated to the polymer, leading to materials that exhibit distinct changes in their physicochemical properties in response to variations in pH.

One notable example involves the quantitative reaction of pPFBMA with various nucleophiles to create pH-responsive polymers. acs.orgsurrey.ac.uk For instance, the modification with specific amine-containing molecules can introduce acidic or basic groups. These functionalized polymers can then undergo conformational changes or solubility transitions at specific pH values, a property that is highly desirable for applications such as drug delivery systems designed to release their payload in the acidic microenvironment of tumors or specific intracellular compartments.

Thermoresponsive Poly(this compound) Copolymers (LCST/UCST Behavior)

Thermoresponsive polymers exhibit a phase transition in solution at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). acs.org This behavior can be engineered into pPFBMA-based materials through the strategic selection of side-chain functionalities.

Research has demonstrated the versatility of pPFBMA as a scaffold for creating novel thermoresponsive polymers. acs.orgsurrey.ac.uk By functionalizing pPFBMA with oligo(ethylene glycol) moieties, a polymer with an LCST in water can be synthesized. acs.orgsurrey.ac.uk Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase separation and becomes insoluble. Conversely, the introduction of zwitterionic groups has been shown to yield polymers with UCST behavior in water and aqueous salt solutions. acs.orgsurrey.ac.uk These polymers are insoluble at lower temperatures and become soluble as the temperature is raised above the UCST. The ability to tune the thermal response by altering the chemical structure of the side chains opens up possibilities for applications in areas such as thermally controlled release systems and smart surfaces.

Table 1: Thermoresponsive Behavior of Functionalized Poly(this compound)

| Functional Group | Responsive Behavior | Solvent | Critical Temperature |

|---|---|---|---|

| Oligo(ethylene glycol) | LCST | Water | Varies with side chain length and concentration |

| Zwitterionic | UCST | Water and aqueous salt solution (up to 178 mM NaCl) | Varies with ionic strength and side chain structure |

This table is generated based on data from scientific sources. acs.orgsurrey.ac.uk

Redox-Responsive Materials Derived from Poly(this compound)

Redox-responsive polymers are designed to undergo structural changes in response to a reducing or oxidizing environment. This is particularly relevant for biomedical applications, as the intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space.

Poly(this compound) has been utilized as a precursor to create redox-responsive nanomaterials. birmingham.ac.uk By employing a redox-responsive diamine as a cross-linker in the post-polymerization modification of pPFBMA-based nano-objects, stable particles can be formed that are sensitive to GSH concentrations. birmingham.ac.uk In the presence of intracellular levels of GSH, the disulfide bonds within the cross-links are cleaved, leading to the destabilization and disassembly of the nanoparticles. birmingham.ac.uk This triggered release mechanism is highly advantageous for targeted drug delivery to intracellular compartments. birmingham.ac.uk

Polymeric Platforms in Nanomedicine and Bio-Applications

The ease of functionalization and the ability to form well-defined nanostructures make pPFBMA an attractive candidate for various biomedical applications, including drug delivery and cellular imaging.

Scaffolds for Polymer–Drug Conjugates and Drug Delivery Systems

Polymer-drug conjugates are a class of therapeutics where a drug molecule is covalently attached to a polymer backbone. nih.govnih.gov This approach can improve the drug's solubility, stability, and pharmacokinetic profile. The reactive nature of pPFBMA makes it an excellent candidate for the synthesis of such conjugates.

The pentafluorobenzyl ester groups of pPFBMA can readily react with amine or other nucleophilic groups on drug molecules, allowing for the straightforward synthesis of polymer-drug conjugates. Furthermore, pPFBMA can be used to create self-assembling block copolymers that form micelles or other nano-objects, which can serve as carriers for hydrophobic drugs. birmingham.ac.uk These nanocarriers can be designed to be stimuli-responsive, releasing their drug payload in response to specific triggers like pH or redox potential, thereby enhancing the therapeutic efficacy and reducing side effects. rsc.orgacs.orgnih.govnih.govrsc.org For example, GSH-responsive nanospheres derived from pPFBMA have been shown to be ideal scaffolds for drug delivery to intracellular compartments with reductive environments. birmingham.ac.uk

Table 2: Research Findings on pPFBMA-based Drug Delivery Systems

| Delivery System | Stimulus | Payload | Key Finding |

|---|---|---|---|

| Cross-linked Nano-objects | Glutathione (GSH) | Model Drug | Destabilization of micelles and release of payload in response to intracellular GSH concentrations. birmingham.ac.uk |

| Supramolecular Assemblies | pH and Glutathione (GSH) | Camptothecin | Synergistic and controlled drug release triggered by acidic pH and high GSH levels. rsc.org |

This table is generated based on data from scientific sources.

Studies on Cellular Internalization and Intracellular Trafficking of Polymeric Nano-Objects

Understanding how nanoparticles interact with cells is crucial for the design of effective drug delivery systems. nih.govnih.gov The surface chemistry and physical properties of nanoparticles play a significant role in their cellular uptake and subsequent intracellular fate.

While specific quantitative studies on the cellular internalization of pPFBMA-based nano-objects are emerging, the versatility of its post-polymerization modification allows for the introduction of various targeting ligands and fluorescent probes. This enables the tracking of the nanoparticles and the study of their journey into and within the cell. The ability to tailor the surface of pPFBMA nanoparticles with specific molecules can influence the endocytic pathways involved in their uptake and their subsequent localization within cellular compartments such as endosomes and lysosomes. Future research in this area will likely focus on optimizing the nanoparticle design to achieve targeted delivery to specific organelles and to facilitate endosomal escape for cytosolic drug delivery.

Application as Tracers for Bioimaging (e.g., 19F-MRI, NanoSIMS for Fluorine Labels)

Currently, there is limited specific research available on the direct application of functionalized poly(this compound) as tracers for bioimaging techniques such as 19F-MRI and NanoSIMS. While fluorinated polymers are of significant interest in these fields due to the favorable properties of the 19F nucleus for imaging, research has predominantly focused on other fluorinated methacrylates and acrylates.

Materials for Biosensing and Tissue Engineering Substrates

Functional Surfaces and Interface Engineering with Poly(this compound)

Spatially Directed Immobilization of Biomolecules and Cells on Modified Surfaces

Detailed investigations into the use of poly(this compound) for the spatially directed immobilization of biomolecules and cells on modified surfaces have not been extensively reported in the scientific literature. The principles of surface patterning and functionalization are well-established for various polymers, but their specific application to poly(this compound) for creating defined biological interfaces is a developing area of research.

Specialized Materials for Optical Applications

Poly(this compound) has been investigated for specialized optical applications, particularly in the field of microlithography as a positive-working electron-beam resist. rsc.org In this context, the polymer's response to electron-beam radiation allows for the creation of precise, high-resolution patterns necessary for the fabrication of microelectronic components.

A comparative study evaluated the performance of poly(this compound) against its non-fluorinated analogue and poly(pentafluorophenyl methacrylate). rsc.org The research focused on key lithographic parameters such as electron-beam sensitivity and oxygen plasma etch resistance.

Research Findings:

Electron-Beam Sensitivity: The sensitivity of a positive-tone resist refers to the minimum electron dose required to induce a chemical change that allows for its removal during development.

Oxygen Plasma Etch Resistance: This property is crucial for the subsequent pattern transfer steps in semiconductor manufacturing, where the patterned resist must withstand the etching process to accurately transfer the design to the underlying substrate. The study found that fluoroaryl polymers, including poly(this compound), exhibited enhanced dry-etch resistance compared to their non-fluorinated counterparts. rsc.org

The lithographic sensitivities and plasma resistance of these materials are influenced by the potential for nucleophilic degradation of the ester side-groups and the thermochemistry of the pathways available for radiation-induced decomposition. rsc.org

While copolymers of other fluorinated methacrylates, such as pentafluorophenyl methacrylate (B99206), have been explored for applications like low-loss optical fibers, the specific use of homopolymers or copolymers of this compound in waveguide applications is not as well-documented. semanticscholar.org The broader field of fluoropolymers in lithography continues to be an active area of research, with a focus on developing materials that offer high transparency at shorter wavelengths and good dissolution behavior for next-generation lithographic techniques. agc.comibm.com

Below is a table summarizing the comparative evaluation of poly(pentafluoroaryl methacrylate)s as electron-beam resists.

| Polymer | Key Property Investigated | Observed Performance Characteristic |

|---|---|---|

| Poly(this compound) | Electron-beam sensitivity | Evaluated for positive-working resist applications |

| Poly(this compound) | Oxygen plasma etch resistance | Enhanced dry-etch resistance compared to non-fluorinated analogues |

| Poly(pentafluorophenyl methacrylate) | Lithographic sensitivity | Higher sensitivity than its non-fluorinated parent polymer |

| Poly(pentafluorophenyl methacrylate) | Oxygen plasma etch resistance | Enhanced dry-etch resistance |

Future Research Directions and Emerging Opportunities for Pentafluorobenzyl Methacrylate

Design and Synthesis of Novel Pentafluorobenzyl Methacrylate (B99206) Derivatives with Enhanced Functionality

A primary area of future research lies in the strategic design and synthesis of new PFBMA derivatives to introduce enhanced or entirely new functionalities. The poly(pentafluorobenzyl methacrylate) (pPFBMA) polymer is a highly versatile precursor that can undergo efficient post-polymerization modification. researchgate.netsurrey.ac.uk

Researchers have demonstrated that the para-fluorine atom on the pentafluorophenyl ring is highly susceptible to nucleophilic substitution. researchgate.net This selective reactivity is a key advantage, allowing for the introduction of a wide range of functional groups. Future work will likely focus on expanding the library of nucleophiles used for these modifications. Efficient reactions with various thiols and amines have been established, and this platform can be used to create novel pH-responsive and thermoresponsive polymers. researchgate.netsurrey.ac.ukacs.org For example, modification with oligo(ethylene glycol) can produce polymers with a lower critical solution temperature (LCST) in water, while introducing zwitterionic groups can lead to materials with an upper critical solution temperature (UCST). researchgate.netsurrey.ac.uk

Further exploration into "click" chemistry strategies will also be a significant direction. By modifying pPFBMA with molecules containing alkene or alkyne groups, researchers can create platforms for subsequent orthogonal functionalization via reactions like thiol-ene chemistry. acs.orgresearchgate.net This enables the creation of multifunctional materials where different properties can be precisely installed.

Another avenue involves synthesizing copolymers with other active ester monomers, such as p-nitrophenyl methacrylate, to create materials where sequential or selective reactions can be performed on the different reactive units. researchgate.net This would allow for the development of complex, multi-functional polymers from a single copolymer precursor.

Exploration of Advanced Polymer Architectures and Self-Assembled Systems

Controlled polymerization techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been instrumental in synthesizing well-defined PFBMA-based polymers. researchgate.netacs.orgrsc.orgacs.org This control over molecular weight and architecture is crucial for exploring advanced structures and their self-assembly behavior.

Future research will continue to leverage these techniques to create complex polymer architectures, including:

Block Copolymers: These are of significant interest for their ability to self-assemble into ordered nanostructures. arxiv.orgnih.gov For instance, diblock copolymers containing a pPFBMA segment can be synthesized using techniques like Polymerization-Induced Self-Assembly (PISA). researchgate.netnih.gov PISA allows for the efficient, one-pot synthesis of nanoparticles with various morphologies (e.g., spheres, worms, vesicles) directly in a solvent. nih.govnih.gov These nanostructures serve as excellent scaffolds for further functionalization. nih.gov

Polymer Brushes: Grafting pPFBMA chains from a surface creates "active" polymer brushes. researchgate.netrsc.org These reactive thin films are versatile platforms for surface functionalization, enabling the attachment of a wide variety of molecules through post-polymerization modification with amines. researchgate.netrsc.org

Bottlebrush Polymers: These architectures, featuring a dense arrangement of polymer side chains on a linear backbone, can be created using PFBMA derivatives. Bottlebrush block copolymers can self-assemble into microstructures with characteristic lengths on the order of 100 nm or more, a scale not easily reachable with traditional linear block copolymers. arxiv.org

The self-assembly of these architectures is a critical research focus. The fluorinated nature of PFBMA can drive unique assembly behaviors, leading to materials for nanopatterning, drug delivery, and advanced membranes. researchgate.netnih.govnih.gov

| Polymer Architecture | Synthesis Method | Key Features & Future Directions | Potential Applications |

| Block Copolymers | RAFT, PISA | Formation of self-assembled nano-objects (spheres, worms, vesicles); scaffolds for post-polymerization functionalization. researchgate.netnih.gov | Drug delivery, nanoreactors, advanced coatings. researchgate.netnih.gov |

| Polymer Brushes | Surface-Initiated RAFT | Reactive thin films for versatile surface modification with amines and other nucleophiles. researchgate.netrsc.org | Functional surfaces, biosensors, anti-fouling coatings. researchgate.net |

| Bottlebrush Copolymers | ARGET-ATRP, "Grafting-from" | Creation of semiflexible polymer chains that self-assemble into large-domain microstructures. arxiv.org | Photonic materials, high-performance elastomers. |

Expansion into New Application Domains for Functional Fluorinated Polymers

The unique properties of PFBMA-based polymers position them for use in a variety of high-performance applications. While fluoropolymers are already used in sectors like renewable energy and construction, the specific functionalities of PFBMA open up more specialized domains. holscot.comadtech.co.uk

Biomedical Applications: This is a particularly promising area. The ability to perform post-polymerization modification allows for the attachment of biomolecules, making PFBMA a valuable platform for drug delivery, tissue engineering, and gene delivery. nih.govresearchgate.netresearchgate.netepfl.ch For example, redox-responsive nanostructures can be designed to release drugs in response to intracellular conditions, such as the high concentration of glutathione (B108866) in cancer cells. nih.gov PFBMA-based coatings can also be used to create anti-fouling surfaces. researchgate.net

Microelectronics and Optoelectronics: Fluorinated polymers are known for their potential in microelectronics. Poly(this compound) has been investigated as a positive-working electron-beam resist, a material used for patterning integrated circuits. rsc.org The presence of fluoroaryl groups enhances dry-etch resistance, a critical property for manufacturing semiconductors. rsc.org Furthermore, the low refractive index of some fluorinated polymers makes them candidates for optical fiber claddings. wikipedia.org

Advanced Adsorbents: The chemical versatility of polymers derived from PFBMA could be leveraged to create highly selective adsorbents. By functionalizing a porous polymer network with fluorinated groups, researchers have created materials that can selectively adsorb and remove per- and polyfluoroalkyl substances (PFAS) from water with high capacity and rapid kinetics. nyu.edu This demonstrates the potential for creating tailored materials for environmental remediation.

Development of Sustainable Synthesis and Processing Methodologies for Poly(this compound)

The increasing use of fluoropolymers has brought concerns about their environmental impact, particularly regarding the use of fluorinated surfactants during production and the persistence of these materials ("forever chemicals") after disposal. pfasfree.org.ukchemsec.orgnih.gov A crucial direction for future research is the development of greener and more sustainable approaches for the synthesis and processing of pPFBMA.

Greener Synthesis: Future efforts should focus on minimizing the use of hazardous chemicals. This includes exploring polymerization techniques that use water as a solvent (e.g., emulsion polymerization) and replacing traditional processing aids with non-fluorinated, less persistent alternatives. nih.govnih.gov Industry has already made shifts away from legacy PFAS like PFOA to newer processing aids, but the goal is to move toward non-fluorinated options. pfasfree.org.uknih.gov

Circular Economy and Recycling: The durability that makes fluoropolymers valuable also makes them persistent in the environment. chemsec.orgnih.gov Research into the chemical recycling of pPFBMA is needed to break down the polymer into its monomer components for reuse. Designing depolymerizable semi-fluorinated polymers is an active area of research that could be applied to PFBMA-based systems. acs.org

End-of-Life Management: Current disposal methods like incineration and landfilling present challenges, as incineration may not fully destroy PFAS and can create harmful by-products. pfasfree.org.ukchemsec.org Developing polymers that are inherently biodegradable or more easily recycled is essential for long-term sustainability. researchgate.net

| Sustainable Approach | Description | Key Research Goals |

| Green Chemistry | Reducing or eliminating the use of hazardous substances in synthesis and processing. nih.gov | Develop non-fluorinated surfactants; utilize aqueous polymerization methods; reduce solvent usage. |

| Chemical Recycling | Depolymerizing the polymer back to its monomer for reuse. acs.org | Design cleavable linkages into the polymer backbone; optimize depolymerization reaction conditions. |

| Improved End-of-Life | Mitigating the environmental impact of polymer disposal. pfasfree.org.ukchemsec.org | Develop biodegradable fluoropolymers; investigate safer and more effective incineration technologies. |

By pursuing these research directions, the scientific community can continue to unlock the potential of this compound while addressing the critical need for sustainable and environmentally responsible materials.

Q & A

Basic: What synthetic strategies are recommended for preparing well-defined poly(pentafluorobenzyl methacrylate) (pPFBMA) with controlled architectures?

Answer:

Reversible addition-fragmentation chain-transfer (RAFT) polymerization is the most robust method for synthesizing pPFBMA with controlled molecular weights and low dispersity (Đ ≤ 1.29) . Key steps include:

- Macro-CTA selection : Use poly[poly(ethylene glycol) methyl ether methacrylate] (pPEGMA) as a macro-chain transfer agent (macro-CTA) in alcoholic solvents (e.g., ethanol) to mediate dispersion polymerization .

- Morphology control : Adjust the degree of polymerization (DP) of the pPFBMA block to achieve spherical, worm-like, or vesicular morphologies. For example, DP = 28–132 yields distinct nanostructures .

- Post-polymerization stability : Maintain reaction temperatures below 70°C to prevent ester cleavage and ensure pentafluorobenzyl group integrity .

Advanced: How can para-fluoro substitution reactions be optimized for post-synthesis functionalization of pPFBMA?

Answer:

The para-fluorine atoms in PFBMA enable nucleophilic aromatic substitution (SNAr) with high efficiency under mild conditions:

- Thiol modification : React pPFBMA with aliphatic/aromatic thiols (1.1 equivalents) in the presence of a base (e.g., triethylamine) at room temperature (<1 hr) for quantitative substitution without side reactions .

- Amine functionalization : Use primary amines (2.5 equivalents) at 50–60°C overnight for complete para-fluoro substitution. Note: Secondary amines may require longer reaction times .

- Cross-linking : Introduce dithiols (e.g., 1,2-ethanedithiol) to stabilize thermoresponsive morphologies (e.g., worm-to-sphere transitions) .

Basic: What analytical techniques are most effective for characterizing PFBMA derivatives and their polymeric forms?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm para-fluoro substitution efficiency and monitor reaction progress. Triad tacticity in NMR spectra reveals polymer stereochemistry .

- Gas Chromatography-Mass Spectrometry (GC/MS) : Analyze PFBMA-derived small molecules (e.g., pentafluorobenzyl ethers) with electron-capture negative ionization (ECNI) for enhanced sensitivity .

- Size-Exclusion Chromatography (SEC) : Determine molecular weight distributions in THF or DMF, calibrated against polystyrene standards .

Advanced: How do reaction conditions influence the derivatization efficiency of PFBMA-based reagents in GC/MS analysis?

Answer:

Derivatization with pentafluorobenzyl bromide (PFBBr) is highly condition-dependent:

Contradictions : While some studies report stability of PFB derivatives in aqueous media , others note hydrolysis risks for ester-containing analytes, necessitating anhydrous conditions .

Basic: What are the critical considerations for designing PFBMA-based polymeric nanoparticles via polymerization-induced self-assembly (PISA)?

Answer:

- Monomer solubility : Ensure PFBMA is soluble in the reaction medium (e.g., ethanol) to achieve controlled polymerization .

- Morphology selection : Tailor the pPEGMA macro-CTA length to PFBMA DP ratio:

- Thermoresponsiveness : Worm-like morphologies exhibit reversible transitions to spheres at elevated temperatures; stabilize via thiol cross-linking .

Advanced: How can data contradictions in PFBMA derivatization protocols be resolved during method validation?

Answer:

Contradictions often arise from analyte-specific reactivity or matrix effects:

- Case Study : Derivatization of phenolic vs. carboxylic acid groups.

- Validation steps :

Basic: What safety protocols are essential when handling PFBMA in laboratory settings?

Answer:

- Ventilation : Use fume hoods due to volatile PFBBr and methacrylate monomers .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Storage : Stabilize PFBMA with BHT (butylated hydroxytoluene) at 2–8°C to inhibit premature polymerization .

Advanced: What mechanistic insights explain the stability of PFBMA-derived polymers under harsh chemical environments?

Answer:

The pentafluorobenzyl group confers:

- Electron-withdrawing effects : Fluorine atoms reduce electron density on the ester carbonyl, resisting hydrolysis .

- Steric protection : Bulky pentafluorobenzyl substituents shield the polymer backbone from nucleophilic attack .

- Cross-linking : Thiol-para-fluoro reactions create robust networks, enhancing thermal/chemical stability .

Basic: How can PFBMA be utilized in surface modification of materials for enhanced functionality?

Answer:

- Hydrophobicity : Incorporate PFBMA into copolymer coatings to reduce water contact angles by 20–30° .

- Antifouling : PFBMA-grafted surfaces exhibit reduced protein adsorption (<5 ng/cm) due to fluorinated low-surface-energy domains .

Advanced: What emerging applications exploit the unique reactivity of PFBMA in organic synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。